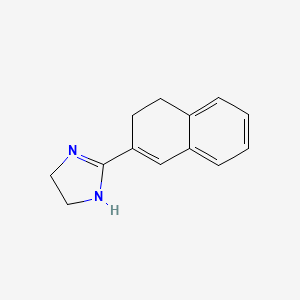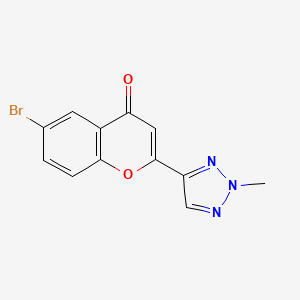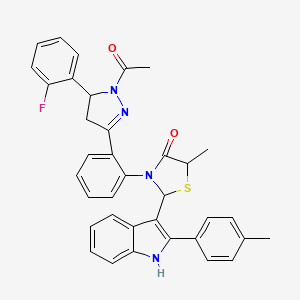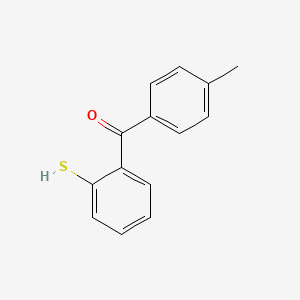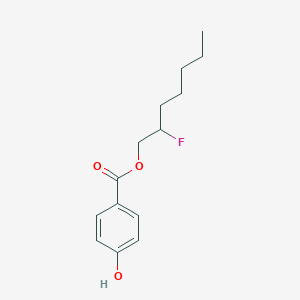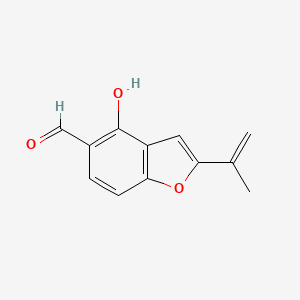
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is a chemical compound with the molecular formula C12H10O3 It is a derivative of benzofuran, characterized by the presence of a carboxaldehyde group at the 5-position, a hydroxy group at the 4-position, and a 1-methylethenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxaldehyde: Similar structure but lacks the hydroxy and 1-methylethenyl groups.
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains additional hydroxy and carbonitrile groups.
Uniqueness
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxy and 1-methylethenyl groups differentiates it from other benzofuran derivatives, providing unique opportunities for research and development.
Properties
CAS No. |
162794-50-5 |
|---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7(2)11-5-9-10(15-11)4-3-8(6-13)12(9)14/h3-6,14H,1H2,2H3 |
InChI Key |
OOKKQWASZWHYQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


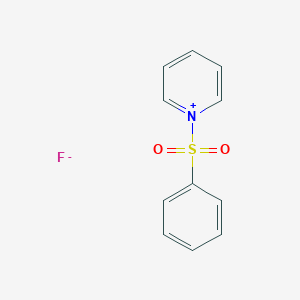
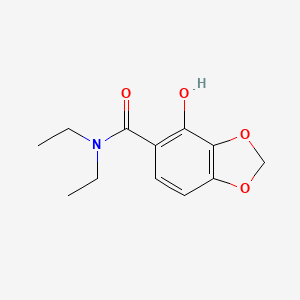
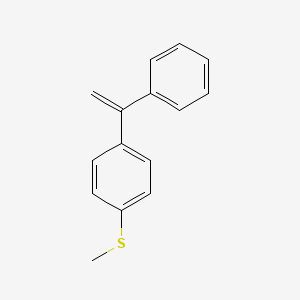
![12-[Bis(4-methoxyphenyl)(phenyl)methoxy]dodecan-1-OL](/img/structure/B14282965.png)
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)
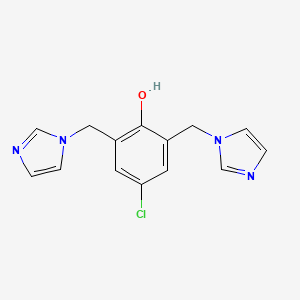
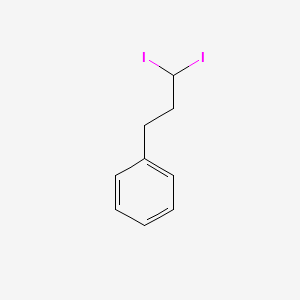
![6-[(5Z)-4-Ethyl-5-(phenylimino)-1,3,4-thiadiazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14282972.png)
